3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-6(9)7-10-2-5(8(13)14)3-12(7)11-4/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRWGPVVTLLTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone and Aminopyrazole Reactivity
β-Enaminones serve as 1,3-biselectrophilic partners, while NH-3-aminopyrazoles act as 1,3-bisnucleophiles. For 2-methyl derivatives, enaminones such as (E)-3-(dimethylamino)-1-(methyl)prop-2-en-1-one are employed to introduce the methyl group at position 2. Microwave-assisted cyclocondensation (e.g., 150°C, 20 minutes) enhances reaction efficiency, achieving yields >80% for analogous compounds.
Regioselectivity Control
Regioselectivity is governed by electronic and steric factors. Substituents on the enaminone’s carbonyl group direct nucleophilic attack to specific positions. For example, electron-withdrawing groups at the β-position favor cyclization at the pyrimidine nitrogen, ensuring correct ring annulation.
Oxidative Bromination for 3-Bromo Substitution
Introducing bromine at position 3 requires post-cyclization halogenation or tandem cyclocondensation-halogenation. Sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) enable oxidative bromination under aqueous conditions.
One-Pot Cyclization-Bromination
A scalable one-pot method combines cyclocondensation and bromination:
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Reactants : 5-methyl-1H-pyrazol-3-amine and β-enaminone.
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Conditions : NaBr (1.2 equiv), K₂S₂O₈ (1.5 equiv), H₂O, 80°C, 24 hours.
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Solvent | Water |
| Oxidizing Agent | K₂S₂O₈ |
| Bromine Source | NaBr |
| Yield | 62% |
This method minimizes intermediate isolation, improving throughput.
Halogenation of Preformed Pyrazolo[1,5-a]Pyrimidines
For substrates resistant to tandem reactions, direct bromination uses molecular bromine (Br₂) or N-bromosuccinimide (NBS). However, these reagents often require anhydrous conditions and suffer from lower selectivity.
Oxidation of 6-Carbaldehyde to Carboxylic Acid
The carboxylic acid group at position 6 is introduced via oxidation of a 6-carbaldehyde precursor. Sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in aqueous medium achieve this transformation efficiently.
Oxidation Protocol
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Reactant : 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
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Conditions : 30% H₂O₂ (1.5 equiv), NaClO₂ (1.5 equiv), H₂O, 50°C, 1 hour.
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 1 hour |
| Solvent | Water |
| Oxidizing Agent | NaClO₂/H₂O₂ |
| Yield | 76.7% |
This method avoids over-oxidation and is compatible with acid-sensitive functional groups.
Integrated Synthesis Pathways
Sequential Cyclocondensation-Oxidation-Bromination
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Cyclocondensation : Enaminone + aminopyrazole → 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
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Oxidation : NaClO₂/H₂O₂ → 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Total Yield : ~48% (estimated from stepwise yields).
Tandem Cyclocondensation-Bromination Followed by Oxidation
-
One-Pot Cyclocondensation-Bromination : Directly yields 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
Advantages : Fewer purification steps, higher overall efficiency.
Comparative Analysis of Methodologies
| Method | Yield | Steps | Scalability | Selectivity |
|---|---|---|---|---|
| Sequential | 48% | 3 | Moderate | High |
| Tandem | 62% | 2 | High | Moderate |
The tandem approach offers superior efficiency but requires precise control of reaction conditions to avoid side reactions.
Experimental Optimization and Challenges
Solvent Effects
Temperature and Time
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes facile nucleophilic substitution, enabling diverse derivatization. A one-pot methodology using NaX-K₂S₂O₈ (X = Cl, Br, I) in aqueous conditions achieves halogen exchange with 63-74% yields .
Key examples:
| Product Structure | Halide Source | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3-iodo-2-methyl-7-(pyridin-2-yl) | NaI | 12 | 63 |
| 3-bromo-2-methyl-7-phenyl | NaBr | 24 | 68 |
| 3-chloro-2-methyl-7-aryl | NaCl | 18 | 57 |
This protocol operates under mild conditions (80°C in water) with broad functional group tolerance . The reaction mechanism involves:
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Cyclocondensation of amino pyrazoles with enaminones
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Oxidative halogenation via K₂S₂O₈-mediated radical pathways
Carboxylic Acid Functionalization
The C6 carboxylic acid undergoes standard transformations:
| Reaction Type | Reagents | Typical Conditions |
|---|---|---|
| Esterification | SOCl₂ + ROH | Reflux, 4-6 h |
| Amide formation | EDCI/HOBt, amines | DCM, 0°C → RT, 12 h |
| Reduction | LiAlH₄ | THF, 0°C → reflux |
Note: Specific experimental data for this compound requires further validation due to limited published studies.
Stability Under Oxidative Conditions
Controlled oxidation studies using K₂S₂O₈ show:
-
Partial decarboxylation observed at >100°C
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Bromine retention confirmed via LC-MS analysis
Comparative Reactivity Analysis
The compound's reactivity differs from structural analogs:
| Feature | 3-Bromo-2-methyl derivative | 2-Bromo-3-methyl analog |
|---|---|---|
| Halogen mobility | Higher (less steric hindrance) | Moderate |
| Carboxylic acid pKa | ~3.1 (predicted) | ~2.9 |
| Suzuki coupling rate | Faster (electron-deficient) | Slower |
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and nucleophilic substitution—makes it an essential compound in designing new chemical entities.
Biology
The compound has shown promise as an enzyme inhibitor , particularly targeting Dipeptidyl Peptidase IV (DPP-IV), which is significant in diabetes research. Inhibitors of DPP-IV are crucial for managing type II diabetes by enhancing insulin secretion and reducing glucagon levels. Studies indicate that this compound's structural features allow it to effectively bind to the active site of DPP-IV, thus inhibiting its activity and regulating glucose metabolism .
Medicine
Due to its structural characteristics, this compound is being investigated for anticancer potential. Research has highlighted its capability to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . Furthermore, its role as a DPP-IV inhibitor links it to therapeutic applications in diabetes management, with compounds derived from this structure already approved for clinical use .
Material Science
The compound's photophysical properties make it suitable for applications in material science, particularly in developing fluorescent probes. The unique electronic properties associated with pyrazolo[1,5-a]pyrimidines allow these compounds to be utilized in sensors and imaging technologies . Their ability to form crystals with notable conformational properties also enhances their utility in solid-state applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Structure | Antidiabetic agent (DPP-IV inhibition), anticancer |
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Structure | Similar biological activity but lacks bromine substitution |
The comparative analysis indicates that while structurally similar compounds exist, the presence of the bromine atom in this compound significantly influences its reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. One notable study demonstrated that derivatives of this compound exhibited significant anticancer activity against multiple cancer cell lines . Another investigation highlighted the synthesis pathways leading to DPP-IV inhibitors derived from this compound, emphasizing its potential use in diabetes therapy .
Mechanism of Action
The mechanism of action of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and related pyrazolopyrimidine derivatives:
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings:
Structural Modifications and Reactivity: The bromine atom in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs like the 2-methyl derivative .
Synthetic Routes: The target compound is likely synthesized via bromination of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, analogous to methods using bromine in acetic acid for halogenation . In contrast, the 3-cyano-7-methyl ethyl ester derivative is synthesized via multi-component reactions involving cyanoacetaldehyde and dimethylformamide dimethyl acetal .
Applications: The 2-methyl-6-carboxylic acid analog is a critical intermediate for Anagliptin, a DPP-4 inhibitor, highlighting the therapeutic relevance of this scaffold . Ethyl ester derivatives (e.g., 3-cyano-7-methyl) are preferred for prodrug strategies due to enhanced bioavailability .
Physical Properties :
Biological Activity
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse reactivity and ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₇BrN₄O₂
- Molecular Weight : 237.06 g/mol
- Structure : The compound contains a bromine atom and a carboxylic acid group, contributing to its unique reactivity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes.
- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines.
- Neurological Applications : Due to its structural similarity to other biologically active compounds, it is being explored for potential neuroprotective effects.
The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with specific receptors and enzymes, leading to alterations in signaling pathways that impact cell proliferation and survival.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory properties of this compound. For instance:
- Inhibition of Protein Kinases : It has been shown to inhibit certain protein kinases that are crucial in cancer progression. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Anticancer Activity
A series of in vitro studies have demonstrated the anticancer potential of this compound:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others.
- Results : Significant reductions in cell viability were observed at specific concentrations, indicating its potential as a lead compound for further drug development.
Neurological Effects
Research has also suggested that this compound may possess neuroprotective properties:
- Mechanism : It may modulate neurotransmitter systems or inhibit neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | Protein kinase inhibition |
| 4-Amino-2-methylpyrazolo[1,5-a]pyrimidine | Antitumor | DNA intercalation |
| Pyrazolo[1,5-a]pyrimidines (General Class) | Diverse activities | Varies by substituent |
Case Studies
Several case studies have documented the effects of this compound:
- Case Study on Anticancer Activity : A study involving the treatment of A431 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability.
- Neuroprotective Effects : Another study highlighted its potential to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Q & A
Q. Critical Considerations :
- Use scavenging reagents (e.g., polymer-bound thiourea) to remove excess brominating agents and improve purity .
- Monitor reaction progress via HPLC or TLC to avoid over-bromination .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromo at C3, methyl at C2) via H and C NMR. The carboxylic proton is typically deshielded (~12–14 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]: 286.0) and isotopic patterns for bromine .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate C, H, N, and Br content .
Data Interpretation Tip : Cross-reference spectral data with structurally similar pyrazolo[1,5-a]pyrimidines (e.g., ethyl 6-bromo derivatives) to resolve ambiguities .
Advanced: What strategies address regioselectivity challenges during bromination at position 3?
Methodological Answer:
Regioselective bromination is influenced by:
- Electrophilic Directing Groups : The methyl group at C2 electronically deactivates adjacent positions, favoring bromination at C3 .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination) .
Case Study : Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-42-6) achieved >90% regioselectivity using NBS in DMF at 0°C .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Key optimizations include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclocondensation steps .
- Microwave-Assisted Synthesis : Reduce reaction time for bromination from 12 hours to 2 hours with improved yields (~85%) .
- Workflow Design : Employ flow chemistry for continuous bromination and hydrolysis, minimizing intermediate isolation .
Q. Data-Driven Approach :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Bromination Temp | 0°C in DMF | 78% → 89% |
| Hydrolysis Time | 4 h (NaOH/EtOH, reflux) | 70% → 92% |
Advanced: How do structural modifications influence biological activity in related compounds?
Methodological Answer:
Q. Contradictory Findings :
- Some studies report reduced activity when the methyl group at C2 is replaced with bulkier substituents, while others show enhanced selectivity . Resolve this via:
- Molecular Docking : Compare binding modes of methyl vs. ethyl analogs.
- SAR Studies : Systematically vary substituents and assay against target enzymes .
Advanced: What analytical methods resolve contradictions in reported spectral data?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The pyrazolo[1,5-a]pyrimidine core can exhibit keto-enol tautomerism, shifting proton signals. Use DO exchange experiments to identify labile protons .
- Impurity Artifacts : Trace brominated byproducts (e.g., di-bromo derivatives) may skew HRMS results. Employ preparative HPLC to isolate the pure compound before analysis .
Q. Reference Dataset :
- Compare your H NMR with ethyl 6-bromo derivatives (δ 8.2 ppm for H5, δ 2.6 ppm for C2-CH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
